Eicosanoyl-CoA
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Overview
Description
Eicosanoyl-CoA is a long-chain acyl-CoA molecule that plays a crucial role in various biochemical and physiological processes. It is a precursor to various lipid molecules, including fatty acids, phospholipids, and eicosanoids. Eicosanoyl-CoA is synthesized through a series of enzymatic reactions in the cytoplasm and mitochondria of cells. It is an essential molecule that has been extensively studied for its role in various biological processes.
Scientific Research Applications
Role in Eicosanoid Production and Cell Regulation
Eicosanoyl-CoA plays a significant role in the production and regulation of eicosanoids. Eicosanoids, derived from arachidonic acid, are crucial mediators in various physiological and pathophysiological states. The cellular availability of arachidonic acid, a precursor for eicosanoids, is tightly controlled by enzymes such as arachidonoyl-CoA synthetase and lysophospholipid acyltransferases (Perez-Chacon et al., 2009).
Impact on Vascular Health and Disease
Eicosanoyl-CoA also impacts vascular health and disease. Long-chain acyl-CoA synthetases, which include eicosanoyl-CoA, influence the production of lipid mediators like prostaglandin E2 in human arterial smooth muscle cells. This has implications for conditions like atherosclerosis and cardiovascular diseases (Golej et al., 2011).
Involvement in Cancer Research
Eicosanoids, regulated by eicosanoyl-CoA, play a pivotal role in cancer. They are implicated in processes such as inflammation, tumor evolution, and metastasis. Understanding their molecular mechanisms can aid in developing more effective cancer chemopreventive and therapeutic agents (Wang & DuBois, 2010).
Influence on Inflammatory and Immunological Processes
The regulation of eicosanoids by eicosanoyl-CoA extends to the modulation of inflammatory and immunological responses. Eicosanoids derived from eicosanoyl-CoA are involved in a variety of immune responses and have implications for diseases like asthma, rheumatoid arthritis, and autoimmune disorders (Harizi, Corcuff, & Gualde, 2008).
Applications in Advanced Material Science
Beyond biological applications, eicosanoyl-CoA derivatives like eicosane are used in material sciences, particularly in thermal storage applications. Phase-change materials based on eicosane have been developed for use in smart textiles and other energy storage systems (Do, Nguyen, & Park, 2013).
properties
CAS RN |
15895-27-9 |
---|---|
Product Name |
Eicosanoyl-CoA |
Molecular Formula |
C41H74N7O17P3S |
Molecular Weight |
1062.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] icosanethioate |
InChI |
InChI=1S/C41H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t30-,34-,35-,36+,40-/m1/s1 |
InChI Key |
JYLSVNBJLYCSSW-IBYUJNRCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
synonyms |
arachidoyl-CoA arachidoyl-coenzyme A coenzyme A, arachidoyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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